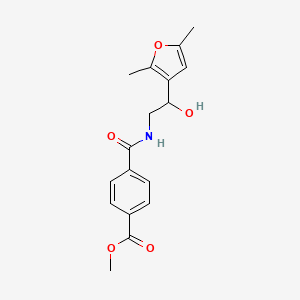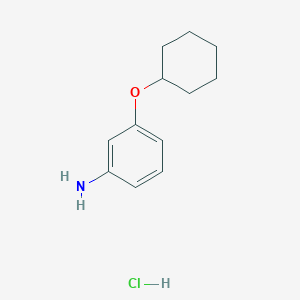![molecular formula C18H16Cl2N2OS B2947149 5-[(2,6-dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole CAS No. 318248-42-9](/img/structure/B2947149.png)
5-[(2,6-dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,6-dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole, also known as DMPP, is a synthetic pyrazole compound that has been used in a variety of scientific research applications. DMPP is a relatively new compound and its synthesis was first reported in 2013. The compound has been studied for its potential uses in drug discovery and development, as well as its potential biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis of Heteroaromatic Compounds
Researchers have developed methods for synthesizing pharmaceutically important heteroaromatic compounds using precursors that can be easily synthesized from methyl phenyl sulfone. This synthesis pathway is crucial for creating compounds with potential pharmaceutical applications, highlighting the versatility of pyrazole derivatives in drug development (Yokoyama, Tsuji, & Imamoto, 1984).
Molecular Docking Studies
Docking studies, alongside X-ray crystallography, have been used to understand the orientation and interaction of molecules like tetrazole derivatives within the active site of enzymes such as cyclooxygenase-2. These studies provide insights into the potential of these compounds as COX-2 inhibitors, which is significant for designing anti-inflammatory drugs (Al-Hourani et al., 2015).
Evaluation of Biological Activities
The synthesis and biological evaluation of formazans from Mannich bases of related chemical structures have demonstrated moderate antimicrobial activities. This exploration into the antimicrobial potential of pyrazole derivatives underlines their importance in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Molecular Structure Analysis
The analysis of molecular structures through various techniques such as X-ray crystallography and NMR spectroscopy is pivotal in understanding the chemical properties and potential applications of pyrazole derivatives. These studies contribute to the drug development process by providing detailed information on the molecular geometry and electronic properties of compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Corrosion Inhibition
Pyrazole derivatives have also been explored for their corrosion inhibition performance for metals in acidic solutions. Such studies are essential for developing new materials that can prevent corrosion, extending the life of metal components in various industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).
Propiedades
IUPAC Name |
5-(2,6-dichlorophenyl)sulfanyl-4-(methoxymethyl)-1-methyl-3-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2OS/c1-22-18(24-17-14(19)9-6-10-15(17)20)13(11-23-2)16(21-22)12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEWDOHJPQFFGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC)SC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,6-dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

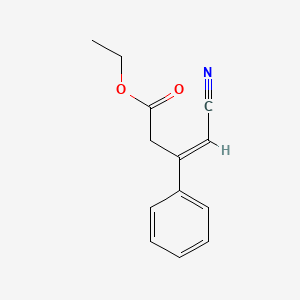
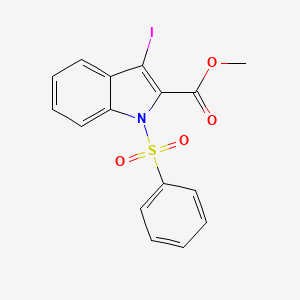
![methyl 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2947072.png)
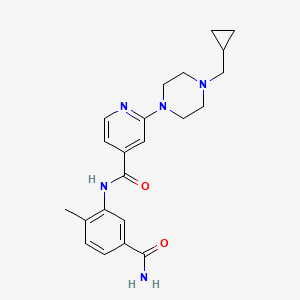
![8-((benzyl(methyl)amino)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2947076.png)
![2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine](/img/structure/B2947077.png)
![4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2947078.png)

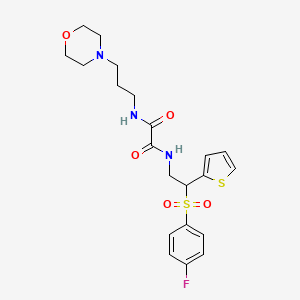
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2947083.png)
![4-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-1H-imidazole-2(3H)-thione](/img/structure/B2947084.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2947085.png)
